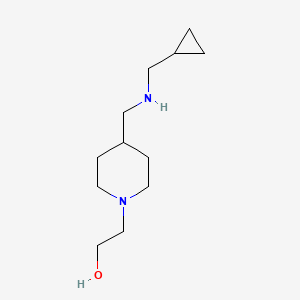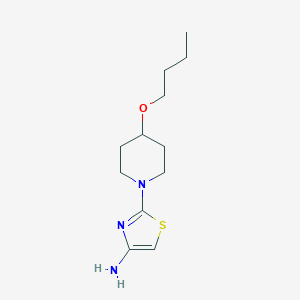
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The specific structure of this compound includes a thiazole ring substituted with a butoxypiperidine group, which contributes to its unique chemical and biological properties .
Métodos De Preparación
The synthesis of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of appropriate thiazole precursors with butoxypiperidine derivatives. One common synthetic route includes the condensation of 4-aminothiazole with 4-butoxypiperidine under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity, including the use of catalysts and controlled temperature conditions .
Análisis De Reacciones Químicas
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Aplicaciones Científicas De Investigación
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The butoxypiperidine group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C12H21N3OS |
|---|---|
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
2-(4-butoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-8-16-10-4-6-15(7-5-10)12-14-11(13)9-17-12/h9-10H,2-8,13H2,1H3 |
Clave InChI |
DZCHDOGWPGRKDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCN(CC1)C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


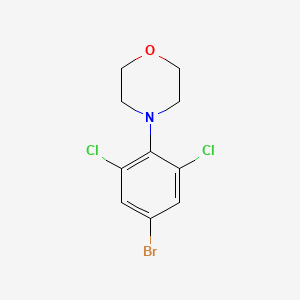


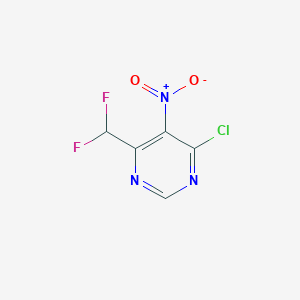


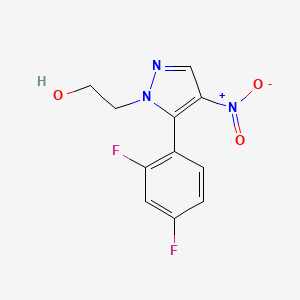
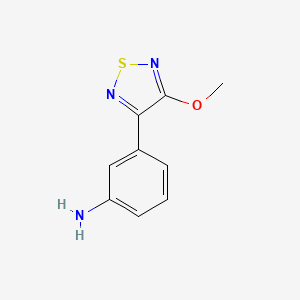
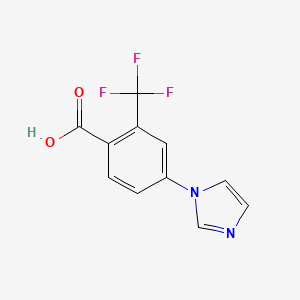
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
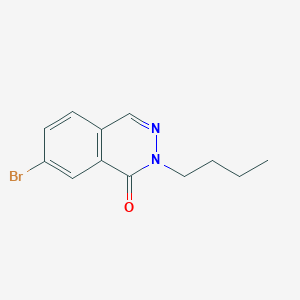
![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)

